5-Bromo-6-methoxy-2-methylthioquinoline
Description
5-Bromo-6-methoxy-2-methylthioquinoline is a brominated quinoline derivative characterized by substituents at positions 5 (bromine), 6 (methoxy), and 2 (methylthio). Its molecular formula is C₁₁H₁₀BrNOS, with the methylthio (-SMe) group distinguishing it from related compounds. Bromine enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the methoxy group improves solubility in polar solvents.
Properties
Molecular Formula |
C11H10BrNOS |
|---|---|
Molecular Weight |
284.17 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methylsulfanylquinoline |
InChI |
InChI=1S/C11H10BrNOS/c1-14-9-5-4-8-7(11(9)12)3-6-10(13-8)15-2/h3-6H,1-2H3 |
InChI Key |
YLNNSNJOYSORAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)SC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects are summarized below:
Key Observations:
- Substituent Position: Bromine at position 5 (quinoline) vs. 8 (in 5-Bromo-8-methoxy-2-methylquinoline) alters electronic effects. Position 5 bromine increases electrophilicity at the para position, favoring nucleophilic aromatic substitution .
- Methoxy Group : Methoxy at position 6 (target compound) enhances solubility compared to position 8 in the analog, which may reduce steric clashes in binding pockets .
- Methylthio vs.
Physicochemical Properties
| Property | Target Compound | 5-Bromo-8-methoxy-2-methylquinoline | 2-Acetyl-5-Bromo-6-Methoxynaphthalene |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.18 | 252.11 | 295.14 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |
| Melting Point (°C) | 148–152 | 135–138 | 160–163 |
Notes:
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